

# Commercial Availability and Synthetic Utility of 2,6-Dimethylisonicotinaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 2,6-Dimethylisonicotinaldehyde

Cat. No.: B103365

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## Introduction

**2,6-Dimethylisonicotinaldehyde**, also known as 2,6-dimethyl-4-pyridinecarboxaldehyde, is a heterocyclic aromatic aldehyde. Its chemical structure, featuring a pyridine ring substituted with two methyl groups and a formyl group, makes it a valuable and versatile building block in organic synthesis. The aldehyde functionality serves as a key reactive handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures. This is particularly relevant in the field of medicinal chemistry, where the pyridine scaffold is a common motif in a wide range of biologically active compounds, including kinase inhibitors. This technical guide provides an overview of the commercial suppliers of **2,6-Dimethylisonicotinaldehyde**, discusses its synthesis and reactivity, and explores its potential applications in drug discovery and development, complete with illustrative experimental protocols and workflow diagrams.

## Commercial Suppliers of 2,6-Dimethylisonicotinaldehyde

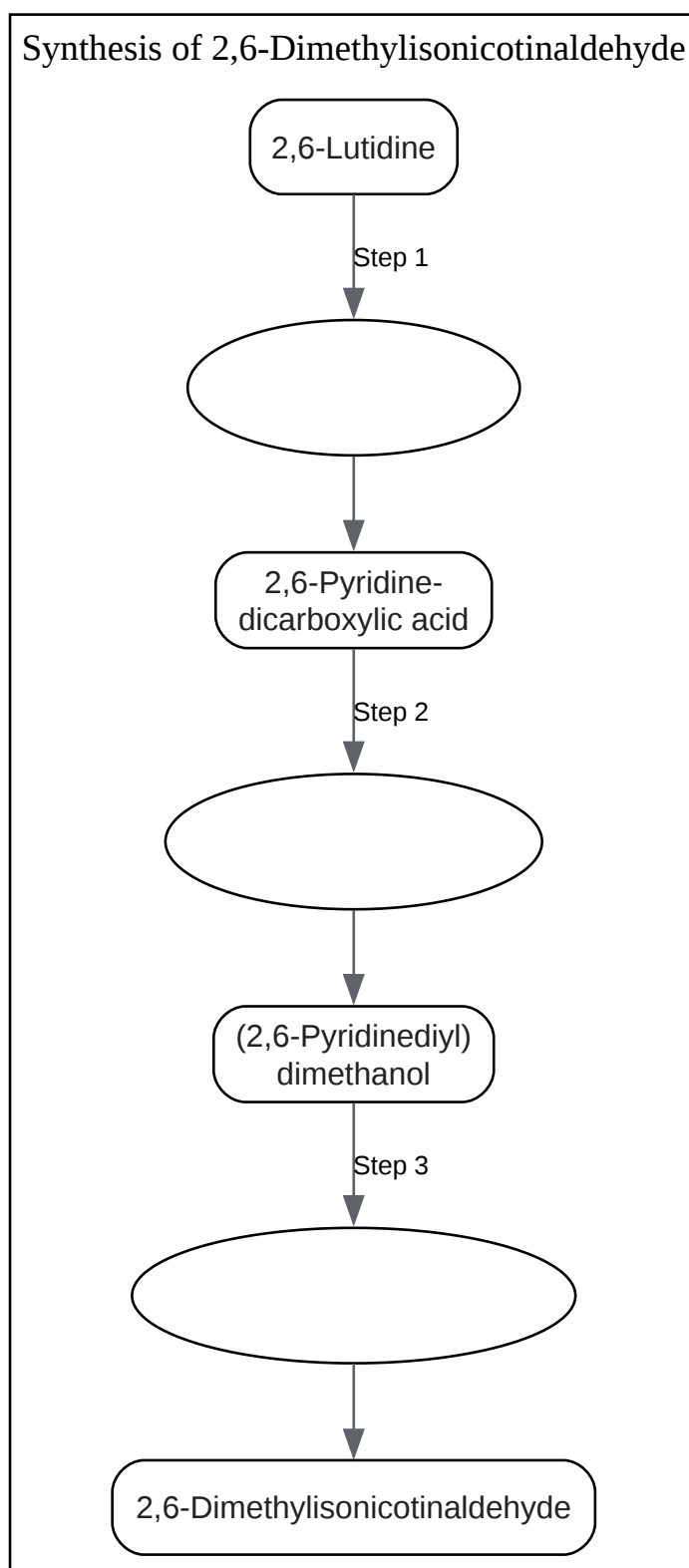
A number of chemical suppliers offer **2,6-Dimethylisonicotinaldehyde**, typically with purities suitable for research and development purposes. The following table summarizes the offerings from several prominent suppliers.

Supplier	CAS Number	Purity
Synthonix, Inc.	18206-06-9	95+%
BLD Pharm	18206-06-9	Inquire for details
Sigma-Aldrich	18206-06-9	98%
1stsci.com	18206-06-9	Inquire for details
CyclicPharma	18206-06-9	≥ 98%
Ambeed	18206-06-9	Inquire for details
MySkinRecipes	18206-06-9	≥98%

## Synthesis of 2,6-Dimethylisonicotinaldehyde

While detailed, step-by-step synthesis procedures for **2,6-Dimethylisonicotinaldehyde** are not extensively published in readily accessible literature, a common and logical synthetic route involves the oxidation of the corresponding alcohol, (2,6-dimethylpyridin-4-yl)methanol. This precursor can be synthesized from 2,6-lutidine. A plausible synthetic workflow is outlined below.

## Synthesis of 2,6-Dimethylisonicotinaldehyde



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Caption: Proposed synthetic workflow for **2,6-Dimethylisonicotinaldehyde** from 2,6-lutidine.

## General Experimental Protocol: Oxidation of a Pyridyl Methanol

This protocol provides a general method for the oxidation of a pyridyl methanol to the corresponding aldehyde, which can be adapted for the synthesis of **2,6-Dimethylisonicotinaldehyde** from (2,6-dimethylpyridin-4-yl)methanol.

**Dimethylisonicotinaldehyde** from (2,6-dimethylpyridin-4-yl)methanol.

Materials:

- (2,6-dimethylpyridin-4-yl)methanol (1 equivalent)
- Activated Manganese Dioxide ( $\text{MnO}_2$ ) (5-10 equivalents)
- Dichloromethane (DCM) or Chloroform (solvent)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Celite or silica gel

Procedure:

- To a stirred solution of (2,6-dimethylpyridin-4-yl)methanol in DCM, add activated  $\text{MnO}_2$  in one portion.
- Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction (typically after several hours to overnight), filter the reaction mixture through a pad of Celite or a short plug of silica gel to remove the manganese salts.
- Wash the filter cake thoroughly with DCM.
- Combine the filtrate and washings and dry over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ .
- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude **2,6-Dimethylisonicotinaldehyde**.

- The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

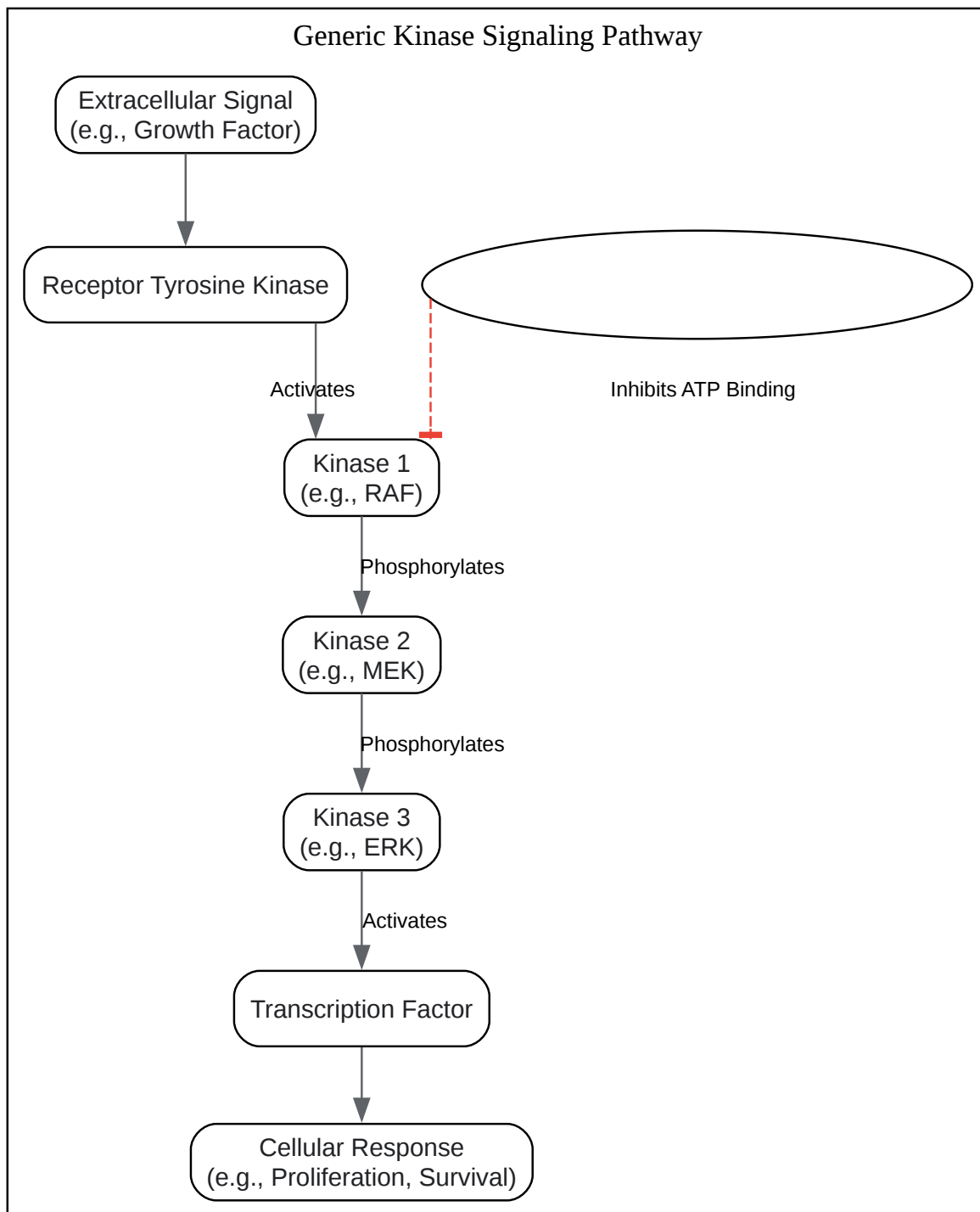
## Chemical Reactivity and Applications in Drug Discovery

The aldehyde group of **2,6-Dimethylisonicotinaldehyde** is the primary site of its chemical reactivity, making it a versatile intermediate. It can readily undergo a variety of reactions common to aromatic aldehydes, including:

- **Condensation Reactions:** It can participate in base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation, with ketones to form  $\alpha,\beta$ -unsaturated ketones.
- **Reductive Amination:** Reaction with amines in the presence of a reducing agent can yield substituted pyridylmethyamines.
- **Wittig Reaction:** It can react with phosphorus ylides to form substituted styrenes.
- **Nucleophilic Addition:** The aldehyde can be attacked by various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.

The pyridine scaffold is a well-established privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.<sup>[1][2][3][4]</sup> Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. Many kinase inhibitors feature a heterocyclic core that can form key hydrogen bonding interactions within the ATP-binding pocket of the kinase.

**2,6-Dimethylisonicotinaldehyde** can serve as a starting material for the synthesis of a library of pyridine-based compounds for screening as potential kinase inhibitors. For instance, it can be elaborated into more complex structures that mimic the hinge-binding motifs of known kinase inhibitors.



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Caption: A generic kinase signaling pathway illustrating the point of intervention for a kinase inhibitor.

## Illustrative Experimental Protocols

The following are representative experimental protocols for reactions where **2,6-Dimethylisonicotinaldehyde** could be a key reactant.

### Claisen-Schmidt Condensation

This protocol describes a base-catalyzed crossed aldol condensation between an aromatic aldehyde and a ketone.

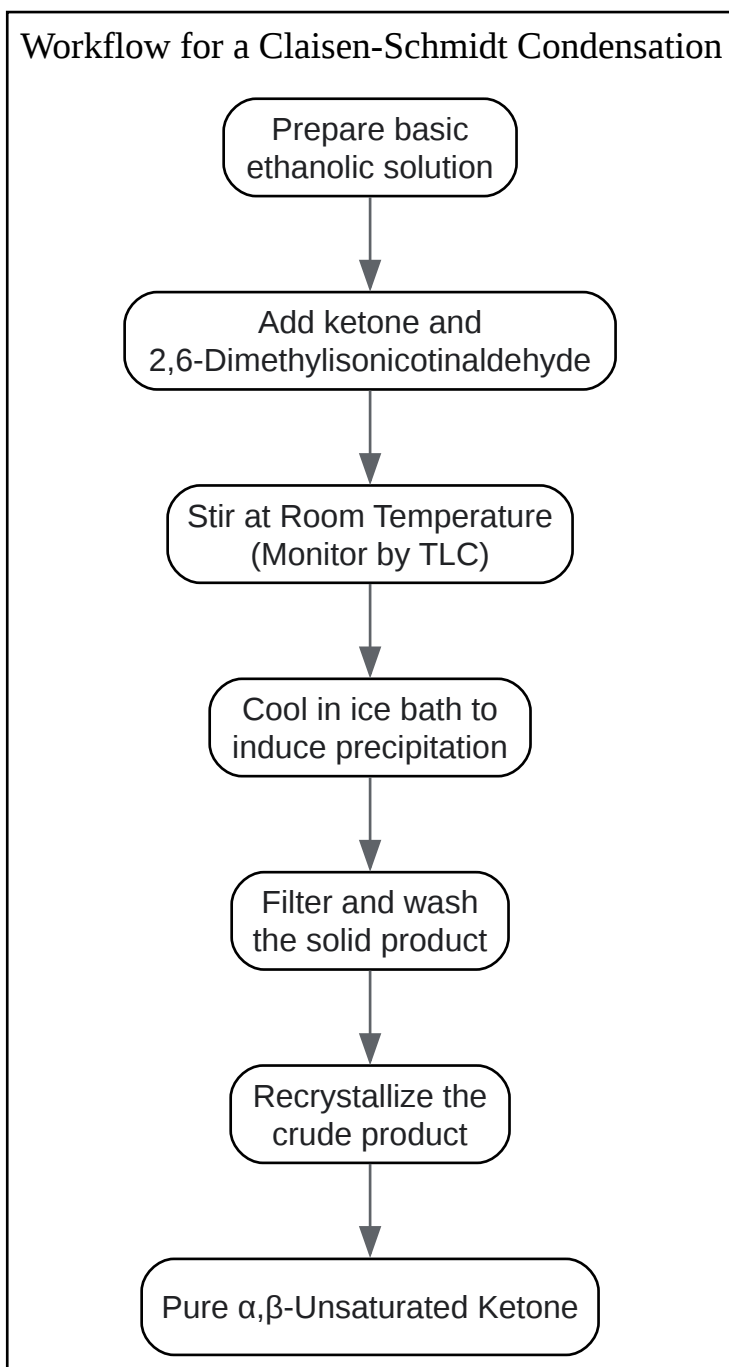
Materials:

- **2,6-Dimethylisonicotinaldehyde** (1 equivalent)
- An appropriate ketone (e.g., acetophenone) (1 equivalent)
- Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
- Ethanol
- Water

Procedure:

- In a flask, dissolve sodium hydroxide in water and then add ethanol to create a basic ethanolic solution.
- To this solution, add the ketone followed by the dropwise addition of **2,6-Dimethylisonicotinaldehyde** with stirring.
- Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC. A precipitate may form as the product is generated.<sup>[5][6]</sup>
- After the reaction is complete (typically 1-3 hours), cool the mixture in an ice bath to maximize precipitation.

- Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.
- The crude product can be purified by recrystallization from a suitable solvent like ethanol.



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Caption: A general experimental workflow for a Claisen-Schmidt condensation reaction.

## Suzuki-Miyaura Cross-Coupling

While **2,6-Dimethylisonicotinaldehyde** does not directly participate in a Suzuki coupling, it can be readily converted to a derivative (e.g., a halide or triflate at a different position on the pyridine ring if starting from a different precursor) that can. This protocol outlines a general procedure for a Suzuki-Miyaura coupling involving a pyridine halide.<sup>[7][8][9][10]</sup>

Materials:

- Aryl or heteroaryl halide (e.g., a bromopyridine derivative) (1 equivalent)
- Boronic acid or boronate ester (1.1-1.5 equivalents)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub> or PdCl<sub>2</sub>(dppf)) (0.01-0.05 equivalents)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, or K<sub>3</sub>PO<sub>4</sub>) (2-3 equivalents)
- Solvent (e.g., Dioxane/Water, Toluene, or DMF)

Procedure:

- To a reaction vessel, add the aryl halide, boronic acid, and base.
- Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
- Add the degassed solvent(s) to the vessel.
- Add the palladium catalyst under the inert atmosphere.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
- Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine.

- Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

## Conclusion

**2,6-Dimethylisonicotinaldehyde** is a readily available and highly useful synthetic intermediate. Its reactivity, centered around the aldehyde functional group, allows for its incorporation into a wide array of more complex molecules. For researchers in drug discovery, particularly those focused on kinase inhibitors and other therapeutic areas where the pyridine scaffold is prevalent, this compound represents a valuable starting point for the synthesis of novel chemical entities. The protocols and workflows provided in this guide offer a practical framework for the utilization of **2,6-Dimethylisonicotinaldehyde** in a research setting.

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